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Compound Name: 3-Carboxy-6-hydroxycoumarin

Cat. No.: B8089495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to

elucidate the molecular properties of 3-Carboxy-6-hydroxycoumarin. By leveraging

computational chemistry, researchers can predict and understand the structural, electronic, and

spectroscopic characteristics of this molecule, offering valuable insights for its application in

drug discovery and materials science. This document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes complex relationships to facilitate a

comprehensive understanding.

Introduction to 3-Carboxy-6-hydroxycoumarin
Coumarins are a significant class of heterocyclic compounds found in many natural products,

known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory,

antioxidant, and anticancer properties.[1][2] The substituent groups on the coumarin scaffold

play a crucial role in determining its biological activity.[2] 3-Carboxy-6-hydroxycoumarin, an

intermediate in various organic syntheses, possesses structural features—a carboxylic acid

group at position 3 and a hydroxyl group at position 6—that make it a promising candidate for

further functionalization and drug design.[3] Theoretical calculations, particularly Density

Functional Theory (DFT), are powerful tools for investigating the properties of such molecules

at an atomic level, complementing and guiding experimental research.[4]
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Quantum chemical calculations are instrumental in predicting the physicochemical properties of

molecules like 3-Carboxy-6-hydroxycoumarin. Density Functional Theory (DFT) is a widely

used method due to its balance of accuracy and computational cost.

Computational Approach: The most common approach involves the use of hybrid DFT

functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a

suitable basis set.[1][4] The 6-311++G(d,p) basis set, which includes diffuse and polarization

functions, is frequently employed for geometry optimization and property calculations of

coumarin derivatives to ensure high accuracy.[1][5]

Workflow for Theoretical Calculations: The typical workflow for performing theoretical

calculations on 3-Carboxy-6-hydroxycoumarin is outlined below. This process begins with

defining the molecular structure and proceeds through geometry optimization, frequency

analysis, and the calculation of various electronic and spectroscopic properties.
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Computational Workflow for 3-Carboxy-6-hydroxycoumarin

1. Initial Structure Definition
(3-Carboxy-6-hydroxycoumarin)

2. Geometry Optimization
(e.g., DFT B3LYP/6-311++G(d,p))

3. Vibrational Frequency Analysis
(Confirmation of true minimum)

4. Property Calculations

Structural Parameters
(Bond lengths, angles)

Electronic Properties
(HOMO, LUMO, MEP)

Spectroscopic Properties
(IR, UV-Vis Spectra)

5. Data Analysis & Comparison
(Correlation with Experimental Data)

Click to download full resolution via product page

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Calculated Molecular Properties
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Theoretical calculations provide a wealth of quantitative data on the molecular structure,

electronic distribution, and spectroscopic behavior of 3-Carboxy-6-hydroxycoumarin.

Geometry optimization using DFT methods allows for the determination of the most stable

three-dimensional conformation of the molecule. The resulting bond lengths and angles can be

compared with experimental data from X-ray crystallography to validate the chosen level of

theory. For similar coumarin structures, calculations at the B3LYP/6-311++G(d,p) level have

shown good agreement with experimental X-ray data.[1]

Table 1: Predicted Geometrical Parameters for a Representative Hydroxycoumarin Scaffold

(Note: Data is illustrative based on typical values for related coumarin structures as specific

data for 3-Carboxy-6-hydroxycoumarin is not available in the provided search results.)

Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Length C2=O2 ~1.21 Å

C3-C4 ~1.45 Å

C6-O6 ~1.36 Å

C3-C(carboxy) ~1.49 Å

Bond Angle O1-C2-C3 ~121°

C5-C6-C7 ~120°

C5-C6-O6 ~122°

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared

spectrum of the molecule. These calculated frequencies, after appropriate scaling, can be used

to assign the vibrational modes observed in experimental FT-IR spectra. Key vibrational modes

for 3-Carboxy-6-hydroxycoumarin include the C=O stretching of the lactone and carboxylic

acid, O-H stretching of the hydroxyl and carboxyl groups, and various C-C and C-H vibrations

of the aromatic ring.

Table 2: Key Calculated Vibrational Frequencies (Note: Values are representative for the

functional groups present in the molecule.)
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Vibrational Mode Functional Group
Calculated Wavenumber
(cm⁻¹)

O-H Stretch (Carboxyl) -COOH ~3500-3600

O-H Stretch (Phenolic) Ar-OH ~3400-3500

C=O Stretch (Lactone) -C=O ~1720-1740

C=O Stretch (Carboxyl) -COOH ~1700-1720

C=C Stretch (Aromatic) Ar C=C ~1600-1620

Electronic Absorption Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to

calculate the electronic transition energies and corresponding absorption wavelengths (λmax).

[2] These calculations help in interpreting the experimental UV-Vis spectrum. The primary

electronic transitions in coumarins are typically π → π* transitions.[2] For hydroxycoumarin

derivatives, the lowest energy transition is often the HOMO → LUMO transition.[2]

Table 3: Predicted Electronic Properties and Absorption

Parameter Description Calculated Value

EHOMO
Energy of Highest Occupied

Molecular Orbital
~ -6.5 eV

ELUMO
Energy of Lowest Unoccupied

Molecular Orbital
~ -2.0 eV

Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5 eV

λmax (Calculated)
Wavelength of Maximum

Absorption
~320-340 nm

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical

reactivity of a molecule. The HOMO energy relates to the ability to donate an electron, while

the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap

(ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[2][6] For
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many coumarin derivatives, the HOMO and LUMO are distributed over the π-conjugated

system.[2]

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the

molecule's surface, identifying electrophilic and nucleophilic sites. For 3-Carboxy-6-
hydroxycoumarin, negative potential (red/yellow) is expected around the oxygen atoms of the

carbonyl, carboxyl, and hydroxyl groups, indicating sites susceptible to electrophilic attack.

Positive potential (blue) would be located around the hydrogen atoms, particularly the acidic

protons of the hydroxyl and carboxyl groups.

Relationship of Electronic Properties to Molecular Reactivity

Calculated Electronic Properties

Predicted Chemical & Biological Activity

High HOMO Energy

Higher Chemical Reactivity

Electron Donor

Low LUMO Energy

Electron Acceptor

Small HOMO-LUMO Gap
(ΔE)

MEP Surface
(Electron-rich/-poor sites)

Receptor/Enzyme Binding Affinity

Guides intermolecular interactions

Potential for Biological Interaction
(e.g., Antioxidant Activity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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